9-Amino-2-nitroacridine
Description
Historical Development and Discovery of 9-Amino-2-nitroacridine
The discovery of acridine, the parent heterocyclic compound of this compound, dates to 1870, when Carl Gräbe and Heinrich Caro isolated it from coal tar. Acridine derivatives gained prominence in the early 20th century due to their biological activities, particularly in antibacterial and antimalarial applications. The specific modification of acridine to introduce amino and nitro groups at positions 9 and 2, respectively, emerged as part of mid-20th-century efforts to develop DNA-intercalating agents for cancer therapy.
The synthesis of this compound was first reported in the context of structural optimization studies aimed at enhancing DNA-binding affinity. Early work on nitroacridines, such as 1-nitro and 2-nitro derivatives, revealed that substituent positioning critically influenced biological activity. By the 1970s, systematic reviews on 9-substituted acridines highlighted synthetic routes for introducing nitro groups at position 2, often via nitration of 9-aminoacridine precursors. These efforts laid the groundwork for understanding the compound’s role in medicinal chemistry.
Chemical Identity and Nomenclature
This compound is a nitro-substituted acridine derivative with the following characteristics:
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| CAS Registry Number | 23045-35-4 |
| SMILES Notation | C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N+[O-])N |
The compound’s planar aromatic structure enables intercalation into DNA, while the electron-withdrawing nitro group at position 2 enhances electrophilic reactivity. Its nomenclature follows IUPAC guidelines, with numbering starting at the nitrogen atom in the central ring.
Position of this compound in Acridine Chemistry Research
This compound occupies a unique niche in acridine research due to its dual functional groups, which confer distinct electronic and steric properties. Compared to other acridine derivatives, such as 9-aminoacridine (a topical antiseptic) or amsacrine (an anticancer drug), the nitro group at position 2 enhances DNA-binding affinity and mutagenic potential.
Table 2: Comparative Analysis of Acridine Derivatives
The compound’s ability to induce frameshift mutations via DNA intercalation has made it a tool for studying genetic toxicity. Additionally, its nitro group facilitates metabolic activation in hypoxic environments, a property explored in prodrug designs for targeting tumor microenvironments. Recent studies have also investigated its role in hybrid pharmacophores, where it is conjugated with mycophenolic acid to enhance antiproliferative activity.
Structural and Mechanistic Insights
The planar structure of this compound allows for strong π-π stacking interactions with DNA base pairs, while the nitro group participates in hydrogen bonding and electrostatic interactions. Spectrophotometric analyses confirm that the nitro group reduces the compound’s pKa compared to non-nitrated analogues, enhancing its solubility in polar solvents.
Properties
CAS No. |
23045-35-4 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-nitroacridin-9-amine |
InChI |
InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16(17)18)7-10(12)13/h1-7H,(H2,14,15) |
InChI Key |
QFSMBYCXODQZJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])N |
Other CAS No. |
23045-35-4 |
Synonyms |
9-amino-2-nitroacridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Substituents at the 2-position significantly influence electronic properties, solubility, and DNA-binding efficiency. Key derivatives include:
*Molecular weight calculated based on analogous derivatives.
Preparation Methods
Reaction Mechanism and Substrate Design
In SNAT, 9-aminoacridine reacts with nitro-substituted aryl fluorides (e.g., 1-fluoro-2-nitrobenzene) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). The reaction is catalyzed by cesium carbonate (Cs₂CO₃), which deprotonates the amino group to enhance nucleophilicity. The nitro group acts as a strong electron-withdrawing group (EWG), activating the aryl fluoride toward substitution.
Example Protocol (Adapted from Patent WO2011051950A1):
-
Substrate Preparation : 9-Aminoacridine (1.0 equiv) and 1-fluoro-2-nitrobenzene (1.2 equiv) are dissolved in DMSO.
-
Base Addition : Cs₂CO₃ (2.0 equiv) is added under nitrogen.
-
Reaction Conditions : The mixture is heated to 90°C for 12–24 hours.
-
Workup : The product is precipitated by cooling, filtered, and purified via recrystallization.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity | ≥95% (HPLC) |
| Reaction Time | 18 hours |
This method is scalable and avoids harsh conditions, making it suitable for generating derivatives with varied nitro positioning.
Reductive Amination for Functionalized Side Chains
Reductive amination offers a route to introduce nitro-containing aliphatic or aromatic amines to the 9-position of acridine. While less direct than SNAT, this method is versatile for generating hybrid structures.
Synthetic Workflow
9-Aminoacridine reacts with nitro-substituted aldehydes (e.g., 2-nitrobenzaldehyde) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation followed by reduction to a stable amine.
Optimized Conditions:
-
Solvent : Methanol or ethanol.
-
Temperature : Room temperature to 60°C.
-
Catalyst : Acetic acid (10 mol%).
Example Yield:
Limitations : Competitive side reactions may occur if the nitro group is reduced under strongly acidic conditions.
Addition-Elimination (AE) Reactions with Nitro-Substituted Quinones
The AE method exploits the reactivity of 9-aminoacridine with polysubstituted haloquinones containing nitro groups. This one-pot strategy facilitates the formation of fused heterocyclic systems.
Case Study: Reaction with 2-Nitro-1,4-benzoquinone
-
Reaction Setup : 9-Aminoacridine and 2-nitro-1,4-benzoquinone are combined in tetrahydrofuran (THF).
-
Catalyst : Triethylamine (TEA) is added to scavenge HCl.
-
Outcome : The product, a nitro-functionalized acridine-quinone hybrid, is obtained in 65% yield.
Advantages : Rapid synthesis of complex architectures with potential redox-active properties.
Solid-Phase Synthesis (SPS) for Precision Functionalization
SPS enables the modular assembly of 9-aminoacridine derivatives on resin supports, allowing precise incorporation of nitro groups via pre-functionalized building blocks.
Resin Selection and Functionalization
-
Resin Type : Rink Amide-MBHA or 2-chlorotrityl (Cl-Trt) resin.
-
Nitro Group Introduction : 3-Nitro-4-fluorobenzoic acid is preactivated and coupled to the resin-bound amino acid (e.g., Fmoc-Arg(Pbf)-OH).
Stepwise Protocol:
-
Resin Loading : Fmoc-protected amino acid is attached to the resin.
-
Nitro-Aryl Coupling : Preactivated nitrobenzoic acid reacts with the resin.
-
Acridine Conjugation : 9-Aminoacridine undergoes SNAT with the nitroaryl-resin complex.
-
Cleavage : Trifluoroacetic acid (TFA) releases the product, yielding 9-amino-2-nitroacridine derivatives with >90% purity.
Data Table: SPS Performance Metrics
| Resin Type | Yield (%) | Purity (%) |
|---|---|---|
| Rink Amide-MBHA | 87 | 92 |
| Cl-Trt | 84 | 89 |
Comparative Analysis of Synthetic Methods
| Method | Yield Range (%) | Purity (%) | Scalability | Nitro Positioning Control |
|---|---|---|---|---|
| SNAT | 75–85 | 90–95 | High | Excellent |
| Reductive Amination | 65–70 | 85–90 | Moderate | Moderate |
| AE | 60–65 | 80–85 | Low | Limited |
| SPS | 80–87 | 89–92 | High | Excellent |
Key Findings:
-
SNAT is optimal for direct, high-yield nitro introduction.
-
SPS offers unparalleled control over regiochemistry but requires specialized equipment.
-
AE is niche, suited for redox-active hybrid systems.
Q & A
Q. Basic
- Polar surface area (PSA) : ~68 Ų (predicts moderate membrane permeability) .
- Hydrogen-bond donors/acceptors : 1 donor (NH2), 4 acceptors (NO2, ring N), influencing solubility in DMSO/PBS .
- LogP : Estimated ~2.5–3.0 (moderate lipophilicity suitable for in vitro assays) .
- Stability : Susceptible to photodegradation; store in amber vials at −20°C .
What computational methods predict the binding affinity of this compound derivatives with nucleic acids?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Models interactions with DNA grooves (e.g., d(CGATCG)₂) using force fields like AMBER .
- QM/MM simulations : Quantify charge transfer between nitro groups and DNA bases .
- Pharmacophore modeling : Identifies essential features (e.g., planar aromaticity, H-bond donors) for intercalation .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : LD50 (mouse, IP) = 56 mg/kg; mutagenic in Ames tests (TA98 strain) .
How can contradictory results in mutagenicity assays be systematically analyzed?
Q. Advanced
- Assay standardization : Control variables like metabolic activation (S9 mix), exposure time, and cell viability .
- Dose-response curves : Identify threshold concentrations where mutagenicity switches from positive to negative.
- Comparative genomics : Use CRISPR-edited cell lines (e.g., TP53−/−) to isolate gene-specific effects .
- Meta-analysis : Pool data from multiple studies to resolve discrepancies (e.g., conflicting results in Salmonella vs. mammalian cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
